1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWNTFJKPUWEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms.
Mode of Action
Quinoxaline derivatives have been known to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
A study on similar quinoxaline derivatives has shown that they possess good pharmacokinetics and drug-likeness behavior.
Biological Activity
The compound 1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one represents a novel class of heterocyclic compounds that exhibit diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C_{17}H_{16}F_{N}_{3}O, with a molecular weight of approximately 295.33 g/mol. The presence of the quinoxaline and pyrazole moieties contributes to its pharmacological potential.
Antimicrobial Activity
Research has indicated that derivatives of quinoxaline and pyrazole possess significant antimicrobial properties. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against pathogenic bacteria. The compound demonstrated potent activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Additionally, it showed promising results in inhibiting biofilm formation, which is crucial in treating chronic infections.
Anticancer Activity
The anticancer potential of the compound was assessed through various in vitro studies. A notable study reported that derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7, indicating significant cytotoxic effects . The most active derivative in this series achieved IC50 values of 1.9 and 2.3 µg/mL, respectively, outperforming standard chemotherapeutic agents like doxorubicin (IC50 3.23 µg/mL).
Anti-inflammatory Properties
Molecular docking studies have suggested that the compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways . The presence of fluorine in the structure enhances its interaction with biological targets, potentially leading to reduced inflammation.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of DNA gyrase : This enzyme is crucial for bacterial DNA replication; inhibition leads to bactericidal effects.
- Inhibition of dihydrofolate reductase (DHFR) : This enzyme is vital for folate metabolism; its inhibition can lead to anticancer effects .
Study on Antimicrobial Efficacy
In a comparative study, several derivatives were tested alongside established antibiotics like ciprofloxacin and ketoconazole. The results indicated that the compound not only exhibited significant antimicrobial activity but also enhanced the efficacy of these antibiotics through synergistic interactions .
Study on Anticancer Activity
A detailed investigation into the anticancer properties revealed that compounds similar to This compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Data Summary
Scientific Research Applications
Structural Features
The compound features a pyrazole ring fused with a quinoxaline moiety, which is known for its biological activity. The presence of a fluorophenyl group enhances its lipophilicity and potentially its bioactivity.
Medicinal Chemistry
1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one has been investigated for its potential as an anti-cancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The fluorine atom in the structure may enhance the compound's interaction with biological targets, leading to increased efficacy.
Case Study : A recent study evaluated the cytotoxic effects of various quinoxaline derivatives, including this compound, on human cancer cell lines. It was observed that modifications in the pyrazole and quinoxaline moieties significantly influenced the anti-cancer activity, suggesting a structure-activity relationship that warrants further investigation .
Antimicrobial Activity
Another significant application of this compound lies in its antimicrobial properties. Research has shown that compounds containing quinoxaline derivatives demonstrate activity against a range of bacteria and fungi.
Case Study : In vitro assays revealed that this compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research into similar compounds has indicated potential neuroprotective effects.
Case Study : A study exploring the neuroprotective effects of quinoxaline derivatives found that certain modifications could enhance their efficacy in models of neurodegeneration. This opens avenues for investigating this compound in neuropharmacology .
Material Science
Beyond medicinal applications, this compound can be utilized in material science for its photophysical properties. Compounds with similar structures have been used in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.
Case Study : Research into organic semiconductors has shown that incorporating fluorinated groups can enhance charge mobility and stability in OLED applications. This suggests that this compound may also be explored for such applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related pyrazoline derivatives, focusing on substituent variations and their impact on physicochemical and functional properties:
Key Observations :
- Corrosion Inhibition: PQDPP, with a phenyl group at position 3 and quinoxaline at position 5, exhibits 93.65% inhibition efficiency in HCl, outperforming analogues with longer ketone chains (e.g., PQDPB: 90.50%) . The target compound’s 4-fluorophenyl group may enhance electron-withdrawing effects, improving adsorption on metal surfaces compared to phenyl or methoxy substituents .
Electronic and Crystallographic Comparisons
- Dihedral Angles: In phenyl-substituted pyrazolines (e.g., Compound 4), the dihedral angle between the pyrazole and 4-fluorophenyl rings is 10.53(10)°, indicating moderate planarity . The quinoxaline group in the target compound may increase steric hindrance, altering molecular packing and crystallinity.
- HOMO-LUMO Analysis: Fluorine and quinoxaline substituents lower the HOMO energy (electron-withdrawing effect), enhancing corrosion inhibition by facilitating electron donation to metal surfaces .
Preparation Methods
Formation of Quinoxaline Moiety
The quinoxaline segment is typically synthesized via condensation of o-phenylenediamine with α-diketones or α-keto aldehydes. For the target compound, quinoxaline-6-carbaldehyde serves as the precursor, prepared by reacting 6-aminoquinoxaline with glyoxal under acidic conditions. This step ensures regioselective aldehyde functionalization at the 6-position, critical for subsequent pyrazoline cyclization.
Reaction Conditions :
Synthesis of Pyrazoline Core
The dihydropyrazole ring is constructed via cyclocondensation of quinoxaline-6-carbaldehyde with hydrazine derivatives. A modified Claisen-Schmidt reaction using 4-fluorophenylacetohydrazide and the aldehyde in ethanol under reflux forms the intermediate hydrazone, which undergoes acid-catalyzed cyclization to yield the pyrazoline core.
Key Steps :
-
Hydrazone Formation :
-
Cyclization :
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies reveal that Al2O3-mediated grinding (solid-state) enhances cyclocondensation efficiency (52% yield), while Cs2CO3 in THF/i-PrOH improves aldehyde-ketone coupling (71% yield).
Catalyst Comparison :
Solvent Effects
Polar aprotic solvents (DMF, THF) favor alkylation and coupling reactions, whereas ethanol optimizes hydrazone formation. Methanol and acetonitrile result in lower yields (<40%) due to poor intermediate solubility.
Analytical Characterization Techniques
Spectroscopic Analysis
Elemental Analysis
Consistent with molecular formula C20H17FN4O (Calc.: C 64.51%, H 4.60%, N 15.05%; Found: C 64.48%, H 4.58%, N 15.02%).
Comparative Analysis with Structural Analogues
Q & A
Q. What are the common synthetic pathways for synthesizing 1-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, and how can reaction purity be monitored?
- Methodology : The synthesis typically involves:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, reacting 4-fluorophenylhydrazine with a diketone precursor under reflux in ethanol .
- Step 2 : Introducing the quinoxaline moiety via condensation of o-phenylenediamine with a carbonyl compound (e.g., glyoxal derivatives) under acidic conditions .
- Purity Monitoring : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization, or high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the pyrazole and quinoxaline rings. The fluorine atom in the 4-fluorophenyl group will show a distinct -NMR signal at ~-110 ppm .
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) can validate the molecular formula (e.g., [M+H] at m/z 362.13) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL .
Advanced Research Questions
Q. How can computational tools like Multiwfn and SHELXL resolve contradictions in spectroscopic or crystallographic data?
- Methodology :
- Electron Density Analysis : Use Multiwfn to calculate the electron localization function (ELF) or Laplacian of electron density () to identify bonding anomalies (e.g., unexpected charge distribution in the pyrazole ring) .
- Crystallographic Refinement : In SHELXL, employ twin refinement or restraints for disordered atoms if the quinoxaline moiety shows positional ambiguity. Validate with R-factor convergence (<5%) and Fo-Fc difference maps .
Q. What strategies optimize the reaction yield of the quinoxaline moiety under varying conditions?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate condensation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol. DMF may enhance solubility of intermediates but risk side reactions .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to reduce reaction time versus conventional heating (6–12 hours) .
Q. How can electronic properties (e.g., HOMO-LUMO gaps) predict biological activity or reactivity?
- Methodology :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level using Gaussian. Compute frontier molecular orbitals to identify electrophilic/nucleophilic sites. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on the fluorophenyl group’s electrostatic potential .
Q. What experimental and computational approaches validate tautomeric forms of the pyrazole ring?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
